molecular formula C16H13FN6OS B5507476 N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide

N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide

Cat. No. B5507476
M. Wt: 356.4 g/mol
InChI Key: LQTPEKMLNBNDLO-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of hydrazide derivatives, similar to N'-(4-Fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide, typically involves the reaction of an appropriate aldehyde with a hydrazide compound. For example, Wei-hua et al. (2006) synthesized a closely related compound by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, confirming the structure through elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by intermolecular hydrogen-bond interactions that stabilize the crystal structure. The detailed structural analysis is achieved through X-ray diffraction techniques, providing insights into the molecular conformation and spatial arrangement (Li Wei-hua et al., 2006).

Scientific Research Applications

Anticancer Potential

N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide and its derivatives have been explored for their potential as anticancer agents. Research indicates that these compounds exhibit significant cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. Studies have used methods like the MTT assay and flow cytometric analysis to evaluate the effectiveness of these compounds in inhibiting cancer cell growth and inducing apoptosis in cancerous cells (Osmaniye et al., 2018), (Turan-Zitouni et al., 2018).

Antimicrobial and Antifungal Properties

These compounds have also been researched for their antimicrobial and antifungal properties. They have shown activity against various pathogens, including Candida species. The effectiveness of these compounds as antimicrobial agents has been confirmed through methods like the broth microdilution assay and bioauthographic antifungal activity tests (Koçyiğit-Kaymakçıoğlu et al., 2011).

Aldose Reductase Inhibitors

These compounds have been identified as potential aldose reductase inhibitors. Aldose reductase is an enzyme involved in the development of diabetic complications, and inhibiting this enzyme is crucial for managing diabetes-related issues. Compounds have been evaluated for their inhibitory activity against aldose reductase, showing promise for use in diabetes management (Altıntop et al., 2023).

Anti-inflammatory and Analgesic Activities

Some derivatives of N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have been conducted using methods like carrageenan-induced rat paw edema and writhing tests in mice (Khalifa & Abdelbaky, 2008).

Anti-HIV Activity

Another important area of research has been the exploration of these compounds for their potential anti-HIV activity. Several compounds have been synthesized and screened for their efficacy against HIV-1, with some showing promising results in inhibiting the virus (Aslam et al., 2013).

Larvicidal Activity

Research has also been conducted to evaluate the larvicidal activity of certain hydrazones against mosquito species such as Anopheles arabiensis. This line of research holds promise for developing new strategies for controlling mosquito populations and reducing the spread of mosquito-borne diseases (Nefisath P et al., 2021).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6OS/c17-13-8-6-12(7-9-13)10-18-19-15(24)11-25-16-20-21-22-23(16)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,24)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTPEKMLNBNDLO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-fluorophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

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